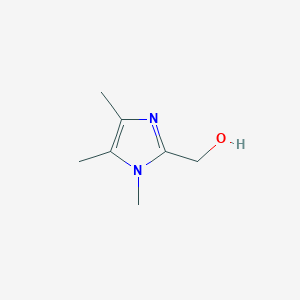

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

Descripción

Significance of Imidazole (B134444) Scaffold in Contemporary Chemistry

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties, including its aromaticity and the presence of both a basic and an acidic nitrogen atom, allow it to participate in a wide range of chemical reactions and biological interactions. Imidazole derivatives are integral components of many natural products, such as the amino acid histidine and purines in DNA, and are found in numerous synthetic drugs with diverse therapeutic activities, including antifungal, antibacterial, and anticancer properties. The versatility of the imidazole ring allows for the synthesis of a vast array of substituted derivatives, each with potentially unique chemical and physical properties.

Evolution of Imidazole-Methanol Research and its Interdisciplinary Relevance

Research into imidazole-methanol derivatives, which feature a hydroxymethyl group attached to the imidazole ring, has evolved significantly, driven by their potential as versatile building blocks in organic synthesis. The presence of the hydroxyl group provides a reactive handle for further functionalization, enabling the creation of more complex molecules. These derivatives have found applications as ligands in coordination chemistry and catalysis, as precursors for N-heterocyclic carbenes (NHCs), and as key intermediates in the synthesis of pharmacologically active compounds. The interdisciplinary relevance of this research is evident in its contributions to drug discovery, materials science, and catalysis, where the unique properties of imidazole-methanol derivatives can be harnessed to develop new technologies and therapies. For instance, 2-hydroxymethyl-1-methylimidazole is a known intermediate in the synthesis of various pharmaceuticals, particularly imidazole-based antifungal and antibacterial agents. chemimpex.com It is also utilized in polymer chemistry to enhance the thermal stability and mechanical strength of materials. chemimpex.com

Scope and Objectives of Research on (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

While the broader class of imidazole-methanol derivatives has been the subject of considerable research, scientific literature specifically detailing the synthesis, characterization, and application of this compound is limited. This particular compound, with methyl groups at the 1, 4, and 5 positions of the imidazole ring, presents a unique substitution pattern that could impart specific steric and electronic properties. The primary objective of this article is to collate and present the currently available information on this compound, focusing on its fundamental chemical and physical properties. Due to the scarcity of dedicated research on this specific molecule, the broader context of synthetic methodologies for polysubstituted imidazoles will also be discussed to provide a framework for its potential synthesis and future research directions.

Chemical and Physical Properties of this compound

The known properties of this compound are summarized in the table below, based on information from chemical suppliers.

| Property | Value |

| CAS Number | 185910-13-8 |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.18 g/mol |

| Boiling Point | 307.5°C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Physical Form | Liquid |

This data is compiled from publicly available information from chemical suppliers. sigmaaldrich.com

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures and comprehensive characterization data for this compound are not widely reported in the scientific literature. However, general methods for the synthesis of polysubstituted imidazoles could potentially be adapted for its preparation. One common approach is the multi-component condensation reaction, which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). For the synthesis of this compound, a potential retrosynthetic analysis would suggest precursors such as 2,3-butanedione, formaldehyde (B43269) (or a synthetic equivalent), and methylamine.

Characterization of the compound would likely involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the hydroxyl group, and Mass Spectrometry (MS) to confirm the molecular weight.

Potential Research Applications

Given the lack of specific research on this compound, its potential applications can be inferred from the known uses of related imidazole-methanol derivatives.

Medicinal Chemistry: As a substituted imidazole, this compound could be explored as a scaffold for the development of new therapeutic agents. The specific substitution pattern may influence its binding to biological targets.

Catalysis: The nitrogen atoms of the imidazole ring and the oxygen of the methanol (B129727) group could act as coordination sites for metal ions, suggesting its potential use as a ligand in catalysis.

Materials Science: Imidazole derivatives are known to be incorporated into polymers and other materials to enhance their properties. The trimethylated structure of this compound could offer unique contributions to material properties.

Further research is needed to synthesize and evaluate this compound to determine its actual properties and potential applications in these and other fields.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1,4,5-trimethylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-6(2)9(3)7(4-10)8-5/h10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGOUROOMPQDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634930 | |

| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185910-13-8 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185910-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4,5 Trimethyl 1h Imidazol 2 Yl Methanol and Analogues

General Synthetic Routes to Substituted Imidazole (B134444) Derivatives

The imidazole core is a fundamental scaffold in many biologically active molecules and functional materials. Consequently, a diverse array of synthetic methods for accessing substituted imidazoles has been developed over the years. These strategies can be broadly categorized into several key approaches.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net For imidazole synthesis, the Debus-Radziszewski reaction is a classic and widely utilized MCR. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. mdpi.com

Modern variations of this reaction employ a range of catalysts to improve yields and broaden the substrate scope. Catalysts such as p-toluenesulfonic acid (PTSA), various Lewis acids (e.g., InCl₃·3H₂O), and even heterogeneous catalysts like zeolites have been successfully used to promote the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. researchgate.netprepchem.com These reactions are valued for their operational simplicity, cost-effectiveness of starting materials, and the high degree of molecular diversity that can be achieved. prepchem.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (optional) | Catalyst Example | Product Type |

| 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Ammonium (B1175870) Acetate (B1210297) | --- | p-Toluenesulfonic acid | 2,4,5-Trisubstituted Imidazole |

| 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Ammonium Acetate | Primary Amine | Sulphamic acid (microwave) | 1,2,4,5-Tetrasubstituted Imidazole |

| Vinyl Azide | Aromatic Aldehyde | Aromatic Amine | --- | Brønsted Acid | 1,2,5-Trisubstituted Imidazole |

Oxidative Coupling Approaches

Oxidative coupling strategies offer another powerful avenue to imidazole synthesis. These methods often involve the formation of key C-N or C-C bonds under oxidative conditions. A common approach is the aerobic oxidative coupling of amidines and chalcones, which can be catalyzed by systems like FeCl₃/I₂. This method provides tetrasubstituted imidazoles with high regioselectivity and good tolerance for various functional groups under mild conditions.

Another strategy involves the electrochemical oxidative tandem cyclization of aryl ketones and benzylamines. This approach is notable for being metal- and oxidant-free, proceeding through a direct C-N bond formation to yield 1,2,4-trisubstituted imidazoles. The use of visible-light-mediated, metal-free organic-dye catalysts has also been reported for the dehydrogenative N-insertion to form highly substituted imidazoles, highlighting a sustainable and environmentally benign approach.

Cyclization Reactions for Polysubstituted Imidazoles

Cyclization reactions are at the heart of heterocyclic chemistry, and numerous strategies exist for constructing the imidazole ring from acyclic precursors. These methods often provide excellent control over the substitution pattern of the final product.

One such approach is the CBr₄-mediated tandem cyclization of amidines with 1,3-dicarbonyl compounds or ketones. This metal-free cascade reaction proceeds under mild conditions. Another important method is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov The reaction of TosMIC with an imine, often generated in situ from an aldehyde and a primary amine, provides a versatile route to 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org Copper-catalyzed [3+2] cycloaddition reactions between two different isocyanides or between terminal alkynes and amidines also represent efficient methods for synthesizing multisubstituted imidazoles.

Stereoselective and Regioselective Synthesis Strategies

Achieving regiocontrol is a critical challenge in the synthesis of polysubstituted imidazoles, as multiple isomers can often be formed. Many modern synthetic methods have been developed with a focus on directing the position of substituents. For example, the synthesis of 1,4-disubstituted imidazoles can be achieved with complete regioselectivity through a sequence involving the double aminomethylenation of a glycine (B1666218) derivative, followed by transamination and cyclization. researchgate.net

The choice of reactants and catalysts in multicomponent reactions can also heavily influence regioselectivity. For instance, copper-catalyzed di-amination of terminal alkynes with amidines allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles in a regioselective manner. Similarly, the Van Leusen reaction and its variations are known for providing specific substitution patterns depending on the nature of the TosMIC reagent and the imine component. organic-chemistry.org While stereoselective synthesis is less commonly discussed for the aromatic imidazole core itself, it is highly relevant for chiral substituents attached to the ring, where asymmetric catalysts or chiral starting materials can be employed to control the stereochemistry.

Specific Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol and Related Hydroxymethylimidazoles

While the precursor, 1,4,5-trimethyl-1H-imidazole, is a known compound, the direct synthesis of its 2-hydroxymethyl derivative is not extensively documented in readily available literature. myskinrecipes.comnih.gov However, its synthesis can be confidently proposed based on well-established methods for the hydroxymethylation of other imidazole derivatives.

Direct Synthetic Routes to Imidazolylmethanols

The introduction of a hydroxymethyl group (-CH₂OH) onto an imidazole ring, particularly at the C2 position, is a key transformation for creating valuable synthetic intermediates. Several reliable methods exist for this purpose.

Reaction with Formaldehyde (B43269): One of the most direct methods for hydroxymethylation is the reaction of an imidazole derivative with formaldehyde. mdpi.com This reaction is typically performed under basic conditions. For example, 4-methyl-imidazole has been successfully converted to 4-methyl-5-hydroxymethyl-imidazole by reacting it with an aqueous formaldehyde solution at a pH of 11-13.5. google.com Similarly, 1-benzylimidazole (B160759) can be hydroxymethylated with formaldehyde to yield 1-benzyl-2,5-bis(hydroxymethyl)imidazole. illinois.edu Applying this logic, this compound could likely be synthesized by reacting 1,4,5-trimethyl-1H-imidazole with formaldehyde under suitable basic conditions.

Reduction of Carboxylic Acid Derivatives: A second common and highly effective route involves the reduction of a C2-carboxyl or C2-ester functional group. Imidazole-2-carboxylic acid esters can be readily reduced to the corresponding 2-hydroxymethylimidazoles using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This two-step approach first requires the synthesis of the appropriate ester. The C2-carboxyl group can often be introduced by carboxylation of the 2-lithioimidazole derivative (generated by deprotonation with a strong base like n-butyllithium) with carbon dioxide. Subsequent esterification and reduction would yield the target alcohol.

Formylation and Subsequent Reduction: A third potential pathway involves the formylation of the imidazole ring at the C2 position, followed by reduction of the resulting aldehyde. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a standard method for formylating electron-rich heterocycles, including imidazoles, to produce imidazole-2-carbaldehydes. researchgate.netnih.gov The resulting aldehyde can then be easily reduced to the hydroxymethyl group using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Summary of Potential Synthetic Routes

| Precursor | Reagents | Intermediate | Product |

|---|---|---|---|

| 1,4,5-Trimethyl-1H-imidazole | 1. Formaldehyde (CH₂O) 2. Base (e.g., NaOH) | --- | This compound |

| 1,4,5-Trimethyl-1H-imidazole | 1. n-BuLi, then CO₂ 2. SOCl₂, EtOH 3. LiAlH₄ | Ethyl 1,4,5-trimethyl-1H-imidazole-2-carboxylate | This compound |

These established methodologies provide robust and plausible pathways for the synthesis of this compound, underscoring the versatility of imidazole chemistry.

Biomimetic Preparations of Imidazolylcarbinol Derivatives

Biomimetic synthesis seeks to replicate the elegant and efficient chemical transformations found in nature. In the context of imidazolylcarbinol derivatives, these approaches often aim to construct complex molecules that mimic the structure and function of biological systems. Research in this area has led to the development of methods for creating multidentate ligands containing imidazolyl groups, which are of significant interest for modeling the active sites of metalloenzymes.

One notable strategy involves the synthesis of poly-4-imidazolyl carbinol compounds. This can be achieved through the reaction of a 4-magnesioimidazole derivative with esters. The process begins with a magnesium-iodine exchange on a protected 4-iodoimidazole (B15931) using a Grignard reagent, which selectively forms the Grignard reagent at the 4-position. This intermediate then reacts with various esters to yield a range of bi-, tri-, and pentadenta ligands featuring 4-substituted imidazole units, with reported yields between 40-79%.

Utility of Sulfonamide Precursors in Imidazolylmethanol Synthesis

Sulfonamide precursors have proven to be valuable intermediates in the synthesis of imidazolylmethanol derivatives, particularly for creating complex biomimetic structures. The sulfonamide group can act as a protecting and activating group, facilitating specific transformations of the imidazole ring.

For instance, biomimetic tris(4-imidazolyl)carbinol derivatives can be efficiently prepared from imidazole through a short, high-yielding sequence that utilizes a sulfonamide intermediate. This method involves a one-pot, sequential transformation of the sulfonamide precursor to a 2-silylated carbinol, showcasing the utility of this class of compounds in constructing intricate imidazolylmethanol structures. The solvolysis of sulfonyl chlorides, which are precursors to sulfonamides, often proceeds via a concerted SN2 mechanism. lew.roresearchgate.net

Green Chemistry Approaches in Imidazole and Imidazolylmethanol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole and its derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, minimizing waste, and avoiding hazardous solvents and catalysts.

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. In the synthesis of imidazole derivatives, microwave irradiation has been successfully employed in various one-pot, multi-component reactions.

For example, the synthesis of 2,4,5-triarylimidazoles can be achieved in a matter of minutes with high yields under solvent-free conditions using a catalytic amount of glyoxylic acid and microwave irradiation. researchgate.net Similarly, other catalysts like glacial acetic acid have been used to synthesize 2,4,5-triphenyl imidazoles under microwave conditions, again highlighting the efficiency of this technique. nih.gov The reaction of imidazole derivatives with epoxides, such as phenyl glycidyl (B131873) ether, can also be effectively promoted by microwave heating under solvent-free conditions, providing a rapid route to functionalized imidazolylmethanols. nih.gov

Table 1: Examples of Microwave-Assisted Imidazole Synthesis

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil (B1666583), 4-chlorobenzaldehyde, ammonium acetate | Glyoxylic acid (5 mol%) | Solvent-free, microwave | 1.5 min | 98 | researchgate.net |

| Benzil, various aldehydes, ammonium acetate | Glacial acetic acid | Solvent-free, microwave | 1-3 min | High | nih.gov |

| 2-Ethyl-4-methylimidazole, phenyl glycidyl ether | None | Solvent-free, 120 °C, microwave | 1 min | 50 | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, amines, benzil, ammonium acetate | FeCl₃·6H₂O | Ethyl alcohol, microwave | 10-20 min | 46-80 | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. The cavitation effects produced by ultrasound can enhance reaction rates and yields. Ultrasound-assisted synthesis has been applied to the preparation of various imidazole derivatives, often under mild conditions.

The synthesis of 2,4,5-triaryl-1H-imidazoles from the condensation of benzil or benzoin (B196080), aldehydes, and ammonium acetate can be effectively catalyzed by boric acid in aqueous media under ultrasonic irradiation at room temperature. orientjchem.org Nano-catalysts, such as magnetic nanoparticles, have also been employed in the ultrasound-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles, resulting in high yields and short reaction times. nih.gov Furthermore, the use of ionic liquids as catalysts under ultrasonic conditions has been shown to promote the synthesis of imidazole derivatives efficiently. nih.gov

Table 2: Examples of Ultrasound-Assisted Imidazole Synthesis

| Reactants | Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil/benzoin, aldehydes, ammonium acetate | Boric acid | Aqueous media, ultrasound, room temp. | - | Good to excellent | orientjchem.org |

| Benzil, aldehydes, ammonium acetate | Fe₃O₄ nanoparticles | Ultrasound | - | Up to 97 | nih.gov |

| Aldehydes, ammonium acetate, benzil/benzoin | Ionic liquid | Ultrasound | 35-60 min | 73-98 | nih.gov |

| Hydroxylamine hydrochloride, ethyl acetoacetate, benzaldehyde (B42025) derivatives | Imidazole | Aqueous media, ultrasound | - | High |

Catalyst-Free and Solvent-Free Conditions

The ideal green synthesis would proceed without the need for a catalyst or a solvent, thereby minimizing waste and simplifying purification. Several methods have been developed for the synthesis of imidazole derivatives under such environmentally benign conditions.

One-pot, three-component condensation reactions of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate can lead to the formation of trisubstituted imidazoles in good yields without the use of a catalyst. nih.gov Solvent-free reactions, often conducted by simply grinding the reactants together at room temperature, have also been reported for the synthesis of 2,4,5-triaryl substituted imidazoles, sometimes with a catalytic amount of a mild agent like molecular iodine. semanticscholar.org These methods offer significant advantages in terms of operational simplicity and reduced environmental footprint. asianpubs.orgacgpubs.org

Derivatization Reactions for Functionalization and Analytical Applications

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular application, such as analysis or further functionalization. For a molecule like this compound, with its hydroxyl group and imidazole ring, several derivatization strategies can be envisioned.

For analytical purposes, particularly for gas chromatography (GC), the volatility of the compound can be increased by converting the polar hydroxyl group into a less polar ether or ester, or by silylation to form a trimethylsilyl (B98337) ether. These derivatization reactions make the compound more amenable to GC analysis. For liquid chromatography (LC), derivatization can be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, thereby increasing the sensitivity of the analysis.

For functionalization, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position. The nitrogen atoms of the imidazole ring can also be targeted for derivatization, for example, through alkylation, to modify the properties of the molecule or to attach it to other molecular scaffolds.

Trimethylsilylation of Hydroxyl Groups in Imidazolylmethanols

The protection of hydroxyl groups as trimethylsilyl (TMS) ethers is a fundamental and widely employed strategy in organic synthesis. This transformation is particularly valuable for multifunctional molecules like imidazolylmethanols, where the reactivity of the hydroxyl group might interfere with subsequent reactions targeting other parts of the molecule. The silylation of the hydroxyl group in this compound and its analogues can be achieved under various conditions, often with high efficiency and chemoselectivity.

A common and effective method for the trimethylsilylation of alcohols is the use of N-(Trimethylsilyl)imidazole (TMSI). This reagent is known for its high silylating potential and the ability to react under mild conditions. The reaction is often carried out in an aprotic solvent, and the imidazole by-product is generally non-problematic. The high chemoselectivity of TMSI is a significant advantage, as it typically silylates alcohols in the presence of other functional groups such as amines, ketones, and esters. The general reaction is depicted below:

R-OH + (CH₃)₃Si-Im → R-O-Si(CH₃)₃ + Im-H

Where 'R' represents the imidazolylmethanol moiety and 'Im' is the imidazole leaving group.

The reaction conditions for the trimethylsilylation of various alcohols are well-documented, and these can be extrapolated for imidazolylmethanols. Key parameters influencing the reaction's success include the choice of silylating agent, solvent, temperature, and the presence of any catalysts.

Table 1: Illustrative Conditions for Trimethylsilylation of Alcohols

| Silylating Agent | Catalyst | Solvent | Temperature (°C) | Typical Substrates |

| Hexamethyldisilazane (HMDS) | Imidazole | Dichloromethane | 25 | Primary and Secondary Alcohols |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | None | Acetonitrile | 60 | Hindered Alcohols |

| Trimethylchlorosilane (TMCS) | Triethylamine (B128534) | Tetrahydrofuran | 0-25 | Primary and Secondary Alcohols |

| N-(Trimethylsilyl)imidazole (TMSI) | None | Dichloromethane | 25 | Polyfunctional Alcohols |

This table presents generalized conditions and may require optimization for specific imidazolylmethanol substrates.

Formation of Acylimidazolides via Ester Reactions

Acylimidazolides are highly reactive acylating agents that serve as valuable intermediates in the synthesis of esters, amides, and other carboxylic acid derivatives. Their formation from imidazolylmethanols can be conceptualized through a transesterification-type reaction, where the hydroxyl group of the imidazolylmethanol attacks the carbonyl carbon of an ester. However, a more common and synthetically useful approach involves the reaction of an imidazole, or a derivative thereof, with an activated carboxylic acid derivative.

In the context of this compound, while the hydroxyl group could potentially react with an ester under forcing conditions, a more direct route to an analogous acylimidazolide structure would involve the reaction of the parent imidazole (1,4,5-trimethyl-1H-imidazole) with an acyl chloride or anhydride (B1165640).

Alternatively, the reaction of an ester with an activated imidazole species can lead to the formation of acylimidazolides. For instance, N-(Trimethylsilyl)imidazole has been shown to react with esters, particularly activated esters like phenyl or trifluoroethyl esters, under base catalysis to yield acylimidazolides. This reaction proceeds via the nucleophilic attack of the silylated imidazole nitrogen onto the ester carbonyl, followed by the elimination of the corresponding alkoxide.

The general scheme for the formation of an acylimidazolide from an ester and N-(trimethylsilyl)imidazole is as follows:

R¹-COOR² + (CH₃)₃Si-Im → R¹-CO-Im + R²-O-Si(CH₃)₃

This methodology provides a pathway to activated acyl species that can then be used in subsequent transformations.

Chemoselective Derivatization Strategies

The presence of both a hydroxyl group and a potentially reactive imidazole ring in this compound necessitates chemoselective derivatization strategies to modify one functional group in the presence of the other. The choice of reagents and reaction conditions is crucial to achieving the desired selectivity.

Acylation of the Hydroxyl Group:

The hydroxyl group of imidazolylmethanols can be selectively acylated in the presence of the imidazole ring. This is typically achieved by reacting the alcohol with an acylating agent such as an acyl chloride or anhydride under basic conditions. The imidazole ring itself can act as a base or an external, non-nucleophilic base like triethylamine or pyridine (B92270) can be added. For example, the reaction of C-2 aroyl substituted imidazolo methanol (B129727) derivatives with chloroacetylchloride proceeds via the attack of the hydroxyl group on the electrophilic acyl carbonyl.

Table 2: Examples of Chemoselective Acylation of Hydroxymethylimidazoles

| Imidazolylmethanol Derivative | Acylating Agent | Solvent | Conditions | Product | Reference |

| (1H-imidazol-2-yl)methanol | Acetic Anhydride | Pyridine | Room Temp. | (1H-imidazol-2-yl)methyl acetate | General Procedure |

| C-2 aroyl substituted imidazolo methanols | Chloroacetyl chloride | Dry DCM | 45 °C, 2h | Corresponding chloroacetate (B1199739) ester | researchgate.net |

This table provides examples of selective acylation of the hydroxyl group in the presence of the imidazole ring.

The slightly higher nucleophilicity of the primary alcohol compared to the N-1 nitrogen of the substituted imidazole ring under neutral or slightly basic conditions allows for this selectivity. It is important to control the reaction conditions to avoid potential N-acylation of the imidazole ring, which can occur under more forcing conditions or with highly reactive acylating agents.

By employing these synthetic methodologies, chemists can selectively modify the structure of this compound and its analogues, providing access to a wide array of compounds with tailored properties for various applications.

Coordination Chemistry and Ligand Design Principles

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol as a Chelating Ligand

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a fundamental concept in coordination chemistry. This compound and related imidazole-alcohols are excellent candidates for chelation due to the presence of both a nitrogen atom within the imidazole (B134444) ring and an oxygen atom in the methanol (B129727) group.

Imidazole-containing ligands can coordinate to metal ions in various ways. While simple imidazole acts as a monodentate ligand, the presence of additional functional groups, such as the hydroxyl group in this compound, allows for bidentate coordination. rsc.orgnih.gov This means the ligand can bind to a metal center through two donor atoms simultaneously, forming a stable ring structure.

The versatility of the imidazole scaffold allows for its incorporation into more complex ligand frameworks, leading to multidentate coordination. rsc.org By strategically linking multiple imidazole-alcohol units or combining them with other donor groups, ligands with three (tridentate) or more binding sites can be synthesized. nih.gov These multidentate ligands can form highly stable complexes with specific geometries, a crucial aspect in the design of catalysts and functional materials.

| Ligand Type | Coordination Mode | Description |

| Monodentate | Unidentate | Binds through a single donor atom (e.g., the imidazole nitrogen). |

| Bidentate | Chelating | Binds through two donor atoms (e.g., imidazole nitrogen and hydroxyl oxygen), forming a ring. rsc.orgnih.gov |

| Multidentate | Chelating | Binds through three or more donor atoms, often creating complex, cage-like structures. nih.govrsc.org |

The coordination of this compound to a metal center involves a synergistic interplay between the imidazole nitrogen and the hydroxyl oxygen. The imine nitrogen of the imidazole ring is a strong sigma-donor, readily forming a coordinate bond with a metal ion. wikipedia.org The basicity of this nitrogen is a key factor in its coordinating ability. wikipedia.orgajol.info

The hydroxyl group, on the other hand, can coordinate in two primary ways. The oxygen atom can act as a neutral donor, or the hydroxyl group can be deprotonated to form an alkoxide, which is a much stronger, anionic donor. This deprotonation is often facilitated by the initial coordination of the imidazole nitrogen, which can increase the acidity of the hydroxyl proton. The dual-donor nature of imidazole-alcohols makes them effective chelating agents. nih.gov

The formation of a chelate ring by a bidentate or multidentate ligand like this compound leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to a complex with analogous monodentate ligands. This phenomenon is known as the chelate effect. dalalinstitute.comdalalinstitute.com

The primary driving force behind the chelate effect is a favorable change in entropy. dalalinstitute.combohrium.com When a chelating ligand replaces multiple monodentate ligands, the total number of independent molecules in the system increases, leading to a positive entropy change (ΔS°). dalalinstitute.com This, in turn, contributes to a more negative Gibbs free energy change (ΔG°), indicating a more stable complex. dalalinstitute.com While enthalpy changes (ΔH°) are also a factor, the entropic contribution is often dominant. bohrium.comresearchgate.net The stability of chelate complexes is also influenced by the size of the chelate ring, with five- and six-membered rings generally being the most stable due to minimal ring strain. dalalinstitute.com

| Factor | Description | Impact on Stability |

| Chelate Effect | The enhanced stability of a complex containing a chelating ligand compared to one with monodentate ligands. dalalinstitute.comdalalinstitute.com | Increases thermodynamic stability. |

| Entropy (ΔS°) | A measure of the disorder or randomness of a system. Chelation increases the number of free molecules. dalalinstitute.combohrium.com | Positive change contributes to greater stability. |

| Enthalpy (ΔH°) | The heat change of a reaction. The strength of the metal-ligand bonds. | Can contribute to stability, but the effect is often less pronounced than entropy. bohrium.comresearchgate.net |

| Ring Size | The number of atoms in the ring formed by the chelating ligand and the metal. | 5- and 6-membered rings are generally most stable due to low steric strain. dalalinstitute.com |

Design and Synthesis of Novel this compound-Based Ligands

The core structure of this compound serves as a versatile scaffold for the design and synthesis of new ligands with tailored properties. By modifying the substituents on the imidazole ring or incorporating the imidazole-alcohol moiety into larger molecular architectures, chemists can fine-tune the electronic and steric characteristics of the ligand to achieve specific coordination behaviors and functionalities.

The properties of a ligand can be systematically altered through steric and electronic tuning. Steric hindrance, the effect of the size of substituent groups on the reactivity of a molecule, can be modulated by introducing bulky groups onto the imidazole ring. dalalinstitute.com Larger substituents can influence the coordination geometry around the metal center, favor the formation of specific isomers, and affect the accessibility of the metal for catalytic reactions.

Electronic tuning involves modifying the electron-donating or electron-withdrawing nature of the substituents on the ligand. For example, electron-donating groups will increase the basicity of the imidazole nitrogen, strengthening its bond to the metal. Conversely, electron-withdrawing groups will decrease the basicity. This fine-tuning of the ligand's electronic properties is crucial for controlling the reactivity and redox potential of the resulting metal complex. researchgate.net

A key strategy in modern ligand design is the incorporation of simple coordinating units like this compound into larger, more complex ligand frameworks. wisconsin.edu This can lead to the formation of multidentate ligands that can wrap around a metal ion, creating highly stable and well-defined coordination environments.

One particularly important class of multidentate ligands is the "pincer" ligand. researchgate.net These are typically tridentate ligands that bind to a metal in a meridional fashion, creating a rigid and planar coordination geometry. researchgate.net The incorporation of the imidazole-alcohol moiety into a pincer framework can provide a combination of strong sigma-donating sites and the potential for hemilability, where one of the donor arms can reversibly dissociate from the metal center. This property can be highly advantageous in catalysis, allowing for the creation of a vacant coordination site for substrate binding and activation. The synthesis of such complex ligands often involves multi-step procedures, starting from functionalized imidazole precursors. wisconsin.edu The development of metal-organic frameworks (MOFs) also utilizes imidazole-based linkers to construct porous materials with applications in gas storage and catalysis. researchgate.netrsc.org

Ligand Modifications for Specific Metal Binding Affinity

There is currently no available research that specifically details the modification of this compound for the purpose of tuning its metal binding affinity. General principles of ligand design in coordination chemistry suggest that modifications to the methyl and methanol substituents could be employed to alter its chelating properties. For instance, altering the bulkiness of the substituents or introducing additional donor groups could enhance selectivity for specific metal ions. However, no published studies have explored these avenues for this particular ligand.

Structural Analysis of Metal-Ligand Complexes

A comprehensive structural analysis of metal complexes formed with this compound is contingent on the successful synthesis and crystallization of such complexes, followed by experimental analysis.

Conformational Studies of Chelated Systems

Conformational analysis of chelated systems involving this compound has not been a subject of published research. Such studies would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in solution and computational modeling to understand the flexibility and preferred spatial arrangements of the ligand when coordinated to a metal center. The trimethyl substitution on the imidazole ring would likely impose certain conformational constraints, but without experimental or theoretical data, a detailed discussion is not possible.

Catalytic Applications of 1,4,5 Trimethyl 1h Imidazol 2 Yl Methanol Metal Complexes

Homogeneous Catalysis Mediated by Imidazole-Alcohol Complexes

The presence of both a potential N-donor site within the imidazole (B134444) ring and a hydroxyl group in (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol allows for its versatile coordination to metal centers as a mono- or bidentate ligand. This section explores the catalytic roles of transition metal complexes incorporating this specific imidazole-alcohol ligand.

Transition Metal Complexes in Organic Transformations

The application of transition metal complexes is fundamental to a vast array of organic transformations. nih.gov The specific ligand environment around the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. While numerous imidazole-containing ligands have been explored in this context, detailed research on the catalytic activity of this compound complexes in a broad range of organic reactions remains limited in publicly available scientific literature. The synthesis of metal complexes with related benzimidazole (B57391) ligands has been reported, and these complexes are noted for their potential in various catalytic processes, including organic transformations and polymerization reactions. nih.gov

Olefin Polymerization and Alkyne Metathesis

Olefin Polymerization: Homogeneous olefin polymerization is a cornerstone of the polymer industry, with catalyst design being a key driver of innovation. Group 4 metal complexes, in particular, have been extensively studied for this purpose. researchgate.net The electronic and steric properties of the ligands attached to the metal center dictate the polymerization activity and the properties of the resulting polymer. Although a wide variety of ligands have been employed in this field, specific studies detailing the use of this compound as a ligand in olefin polymerization catalysts are not prominently featured in the existing literature.

Oxidation of Alcohols using Imidazolyl-Supported Catalysts

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Various catalytic systems have been developed for this purpose, often employing transition metals supported on different materials. For instance, palladium supported on magnesium oxide (Pd/MgO) has been shown to be an effective heterogeneous catalyst for the aerobic oxidation of a variety of alcohols. psu.edu The nature of the support and the metal-ligand interactions are critical for the catalytic performance. In the context of homogeneous catalysis, platinum-based catalysts have been studied for alcohol oxidation, where the presence of hydroxyl groups in the reaction medium can significantly promote catalytic activity. rsc.org While the hydroxyl moiety in this compound could potentially play a role in such reactions, specific research detailing its application in imidazolyl-supported catalysts for alcohol oxidation is scarce.

Role of N-Heterocyclic Carbenes (NHCs) Derived from Imidazole Systems

N-Heterocyclic carbenes have emerged as a dominant class of ligands in modern catalysis. Their strong σ-donating ability and the steric tunability of their substituents make them highly effective in stabilizing transition metal catalysts for a wide array of reactions.

NHCs as Ancillary Ligands in Catalysis

NHCs, particularly those based on imidazol-2-ylidene and imidazolin-2-ylidene scaffolds, are routinely prepared by the deprotonation of the corresponding imidazolium (B1220033) salts. nih.gov These carbenes have been successfully employed as ancillary ligands for a broad spectrum of transition metals, enhancing catalytic activity and stability in numerous applications. nih.gov The specific substituents on the nitrogen atoms and the imidazole backbone allow for fine-tuning of the ligand's electronic and steric properties. Although the synthesis of various NHC precursors is well-established, nih.gov dedicated studies on the synthesis and catalytic application of NHCs derived specifically from this compound are not widely reported.

Organocatalysis with Imidazole-Derived Species

Beyond their role as ligands for transition metals, N-heterocyclic carbenes can also function as potent organocatalysts. For example, free carbenes have been shown to catalyze the conjugate addition of alcohols to activated alkenes. nih.gov This mode of catalysis relies on the Brønsted basicity of the carbene. While the potential for organocatalysis exists within the broader family of imidazole-derived species, specific investigations into the organocatalytic activity of NHCs or other derivatives of this compound are not extensively documented in scientific literature.

Catalyst Design and Performance Optimization

The design of effective catalysts hinges on the ability to fine-tune the ligand's structure to control the activity and selectivity of the metal center. For metal complexes of this compound, this would involve leveraging the specific features of the ligand to optimize catalytic performance.

Ligand Structure-Activity Relationships in Catalysis

The relationship between the structure of a ligand and the catalytic activity of its metal complex is a cornerstone of catalyst design. In the context of this compound, several structural aspects are poised to play a critical role. The trimethyl substitution on the imidazole ring provides a sterically demanding environment around the metal center, a feature known to enhance the stability and catalytic activity of NHC-metal complexes. nih.gov This steric bulk can facilitate reductive elimination, a key step in many catalytic cycles, and can also influence the selectivity of the reaction.

The hydroxyl group introduces a functional handle that can participate in catalysis in several ways. It can form hydrogen bonds, potentially influencing the substrate orientation and the transition state geometry. Furthermore, the hydroxyl moiety can be deprotonated to form an alkoxide, which could act as a hemilabile coordinating group. This hemilability, where the functional group can reversibly bind to the metal center, can create a vacant coordination site during the catalytic cycle, thereby enhancing catalytic activity. us.esacs.org

The electronic properties of the ligand are also crucial. N-heterocyclic carbenes are strong σ-donors, which leads to the formation of robust metal-ligand bonds and stabilizes the resulting complexes. researchgate.net The specific electronic influence of the methyl and methanol (B129727) substituents on the imidazole ring of this compound would further modulate the electron density at the metal center, thereby impacting its reactivity.

A comparative analysis of the catalytic activity of various functionalized NHC-metal complexes in cross-coupling reactions highlights the importance of ligand design. For instance, in Suzuki-Miyaura coupling reactions, the steric and electronic parameters of the NHC ligand have been shown to significantly affect the efficiency of the palladium catalyst.

Table 1: Illustrative Data on Ligand Effects in Catalysis (Note: This table is a representative example based on general findings for NHC ligands and does not represent data for the specific compound of interest due to a lack of available research.)

| Ligand | Metal | Reaction | Yield (%) | Turnover Number (TON) | Key Ligand Feature |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Pd | Suzuki-Miyaura Coupling | >95 | >10,000 | High steric bulk |

| IMes (1,3-Dimesitylimidazol-2-ylidene) | Pd | Heck Coupling | 90 | ~5,000 | Moderate steric bulk |

| Hydroxyl-functionalized NHC | Au | Hydration of Alkynes | 98 | High | Hydrophilicity, potential for H-bonding |

This representative data underscores the principle that tailoring the ligand structure is paramount for optimizing catalytic outcomes.

Catalyst Stability and Recyclability

A critical factor in the practical application of homogeneous catalysts is their stability and potential for recycling. Metal complexes of NHCs are renowned for their high stability, a consequence of the strong metal-carbene bond. mdpi.comrsc.org This robustness often translates to a longer catalyst lifetime and resistance to decomposition under harsh reaction conditions.

The functionalized side chain of this compound offers intriguing possibilities for enhancing catalyst stability and enabling recyclability. The hydroxyl group can be used to anchor the catalyst to a solid support, such as silica (B1680970) or a polymer. researchgate.net This heterogenization strategy facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse in subsequent catalytic runs. This approach not only improves the economic viability of the catalytic process but also minimizes metal contamination in the final product.

The hydrophilic nature of the hydroxyl group can also be exploited for catalyst recycling in biphasic catalysis. By designing a catalytic system where the catalyst is soluble in an aqueous phase and the reactants and products are in an organic phase, the catalyst can be easily separated and reused. mdpi.comdntb.gov.ua

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For metal complexes derived from this compound, the catalytic cycle would likely follow the general steps of oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination.

The hemilabile nature of the hydroxyl-functionalized side chain could introduce additional mechanistic possibilities. us.esacs.org For example, the reversible coordination of the hydroxyl group could play a role in stabilizing key intermediates or facilitating the dissociation of a product molecule from the metal center.

Mechanistic studies on related rhodium-NHC complexes in hydrosilylation reactions have shown that the dynamic behavior of hemilabile N-donor functionalized ligands can significantly influence the catalytic performance by creating transient vacant coordination sites. us.esacs.org Similarly, in palladium-catalyzed C-H activation reactions, hydroxyl-functionalized NHC ligands have been shown to direct the catalytic functionalization. nih.gov A plausible catalytic cycle for a cross-coupling reaction involving a palladium complex of a hydroxyl-functionalized NHC is depicted below.

Table 2: Proposed General Catalytic Cycle (Note: This is a generalized cycle based on known mechanisms for NHC-Pd complexes and is not specific to the named compound.)

| Step | Description | Role of Ligand |

| 1. Oxidative Addition | An aryl halide adds to the Pd(0) center, forming a Pd(II) intermediate. | The NHC ligand stabilizes the Pd(0) and Pd(II) species. |

| 2. Transmetalation | An organometallic reagent transfers its organic group to the palladium center. | The steric bulk of the NHC can influence the rate of this step. |

| 3. Reductive Elimination | The two organic groups on the palladium couple and are eliminated as the final product, regenerating the Pd(0) catalyst. | The strong σ-donation of the NHC can promote this step. |

| (Potential) Hemilabile Coordination | The hydroxyl group may reversibly coordinate to the palladium center throughout the cycle. | This can influence the coordination number and reactivity of the metal. |

Computational and Spectroscopic Investigation of 1,4,5 Trimethyl 1h Imidazol 2 Yl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry, enabling the prediction of molecular properties with a favorable balance of accuracy and computational cost. For a molecule like (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol , DFT calculations can provide profound insights into its geometry, electronic landscape, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For This compound , this would involve the precise calculation of all bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not published, data from structurally similar imidazole (B134444) derivatives can provide expected ranges for these values.

Table 1: Illustrative Geometrical Parameters for Imidazole Derivatives

| Parameter | Typical Value Range |

| C-N (imidazole ring) | 1.32 - 1.39 Å |

| C=N (imidazole ring) | 1.29 - 1.35 Å |

| C-C (imidazole ring) | 1.35 - 1.38 Å |

| C-O (methanol) | 1.41 - 1.44 Å |

| O-H (methanol) | 0.95 - 0.97 Å |

| Imidazole Ring Angles | ~106° - 111° |

This table presents typical ranges observed in related imidazole compounds and serves as a predictive guide for this compound.

The electronic characteristics of a molecule are fundamental to its chemical behavior. DFT is adept at modeling these properties.

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally correlates with higher stability and lower reactivity. In imidazole systems, the HOMO is typically associated with the π-system of the ring, while the LUMO's character can be influenced by substituents.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. This allows for the identification of regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an imidazole derivative, the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, whereas the hydroxyl proton of the methanol (B129727) group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Theoretical vibrational analysis via DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculation predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. For This compound , characteristic frequencies would be expected for the C-H bonds of the methyl groups, the O-H and C-O bonds of the methanol moiety, and the various bonds within the imidazole ring.

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups in Imidazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Ring) | 1600 - 1670 |

| C=C Stretch (Ring) | 1450 - 1590 |

| C-O Stretch | 1000 - 1250 |

This table provides general wavenumber ranges for the indicated vibrational modes.

From the electronic structure calculations, a suite of global reactivity descriptors can be derived to quantify the molecule's stability and reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative basis for predicting how This compound would behave in chemical reactions.

Advanced Spectroscopic Characterization Techniques

Experimental spectroscopy is essential for validating computational models and providing a definitive structural characterization of a compound.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms in a molecule. For This compound , one would anticipate distinct signals for the protons of the three methyl groups (at positions 1, 4, and 5), the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. The precise chemical shifts of these protons would be sensitive to their local electronic environment. The integration of these signals would confirm the number of protons in each unique environment, and the spin-spin coupling patterns would reveal connectivity between adjacent protons.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in This compound would produce a unique signal. This would allow for the clear differentiation of the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the methyl and methanol substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole Ring Carbons | - | 120 - 145 |

| N-CH₃ | ~3.6 - 3.9 | ~30 - 35 |

| C4-CH₃ & C5-CH₃ | ~2.1 - 2.4 | ~10 - 15 |

| -CH₂OH | ~4.6 - 4.9 | ~55 - 60 |

| -OH | Variable | - |

These are predicted chemical shift ranges based on known data for similar imidazole structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. uni-siegen.denih.gov An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the molecule's dipole moment. uni-siegen.de A Raman spectrum is generated from the inelastic scattering of monochromatic light, where the energy shifts correspond to vibrations that cause a change in the molecule's polarizability. uni-siegen.de

For this compound, a theoretical IR and Raman analysis would reveal characteristic vibrational frequencies. Key expected signals would include:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group. This band's breadth is indicative of hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the methyl groups' sp³ C-H bonds and potentially just above 3000 cm⁻¹ for any sp² C-H bonds on the imidazole ring (though this compound has no C-H on the ring).

C=N and C=C Stretches: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring skeletal vibrations.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the primary alcohol C-O bond.

Ring Vibrations and Bending Modes: A complex fingerprint region below 1500 cm⁻¹ corresponding to various bending and skeletal vibrations of the entire molecule.

Without experimental data, a definitive table of vibrational frequencies cannot be constructed.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation.

For this compound (molar mass 140.18), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 140, corresponding to the intact ionized molecule. Its intensity can vary.

Key Fragmentation Pathways:

Loss of a hydrogen radical (M-1): A peak at m/z 139, often resulting from the loss of the hydroxyl proton.

Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the imidazole ring could lead to the loss of the methanol substituent, resulting in a fragment at m/z 109.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde, giving a fragment at m/z 110.

Cleavage of Methyl Groups: Peaks corresponding to the loss of a methyl radical (M-15) at m/z 125 would also be anticipated.

A detailed analysis of these fragments helps confirm the connectivity of the atoms. High-resolution mass spectrometry (HRMS) could provide the exact mass of the parent ion, confirming its elemental composition. mdpi.com

| Ion | Proposed Structure/Loss | Expected m/z |

| [C₇H₁₂N₂O]⁺ | Molecular Ion (M⁺) | 140 |

| [C₇H₁₁N₂O]⁺ | Loss of H• | 139 |

| [C₆H₉N₂O]⁺ | Loss of CH₃• | 125 |

| [C₆H₁₀N₂]⁺ | Loss of CH₂O | 110 |

| [C₆H₉N₂]⁺ | Loss of •CH₂OH | 109 |

| Note: This table is predictive and based on general fragmentation rules. Actual experimental data is required for confirmation. |

Correlation of Experimental and Theoretical Spectroscopic Data

In modern chemical analysis, experimental spectra are often correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). cardiff.ac.uk This process aids in the definitive assignment of complex spectral features. The standard procedure involves:

Optimizing the geometry of the molecule in silico.

Performing a frequency calculation on the optimized geometry to predict vibrational modes (for IR/Raman) or other properties.

Comparing the calculated spectrum (which may be scaled by a correction factor) to the experimental spectrum.

A strong correlation between the positions and relative intensities of the predicted and measured peaks provides high confidence in the structural assignment. cardiff.ac.uk For this compound, this would involve comparing theoretical IR and Raman frequencies with experimentally obtained spectra. As no experimental spectra are publicly available, this correlation cannot be performed.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal Structure and Molecular Conformation

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine key crystallographic parameters. While data for the specific title compound is unavailable, a study on a similar compound, (1H-Imidazol-4-yl)methanol, revealed a monoclinic crystal system. nih.gov

The analysis for this compound would yield:

Crystal System and Space Group: e.g., monoclinic, orthorhombic, etc.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles within the molecule, revealing the spatial orientation of the trimethylated imidazole ring relative to the methanol substituent.

| Parameter | Description | Data Source |

| Crystal System | The symmetry system of the crystal lattice. | Not Available |

| Space Group | The specific symmetry group of the crystal. | Not Available |

| Unit Cell Dimensions | The size and shape of the repeating unit. | Not Available |

| Bond Lengths (Å) | The distances between bonded atoms. | Not Available |

| Bond Angles (°) | The angles formed by three connected atoms. | Not Available |

| Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules are held together by a network of intermolecular forces. For this compound, the most significant of these would be hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the unprotonated nitrogen atom on the imidazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Analysis of the crystal structure would reveal:

Hydrogen Bond Network: It would show how molecules connect to each other. For instance, a common motif in related structures is a chain where the hydroxyl group of one molecule donates a proton to a nitrogen acceptor on an adjacent molecule. nih.govnih.gov

The precise distances and angles of these hydrogen bonds are critical for understanding the supramolecular chemistry of the compound.

Applications in Advanced Materials Science

Imidazole-Based Functional Materials

The imidazole (B134444) moiety is a key component in a variety of functional organic materials due to its stability, and the ease with which its electronic properties can be modified. tandfonline.com

Imidazole derivatives are integral to the design of advanced functional dyes. While research on (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol for this specific purpose is not extensively documented, the broader family of imidazole-based dyes showcases significant potential. For instance, donor-π-acceptor (D-π-A) dyes incorporating a 1,4,5-triphenyl-1H-imidazole moiety as the electron donor have been synthesized and studied for their solvatochromic, aggregation-induced emission (AIE), and mechanofluorochromic (MFC) properties. rsc.org These dyes exhibit large Stokes shifts and high molar extinction coefficients, making them promising for optoelectronic applications. rsc.org

In a study, different acceptor groups were linked to the 1,4,5-triphenyl-1H-imidazole donor, resulting in dyes with varying optical properties. The absorption and emission wavelengths of these dyes were found to be sensitive to the solvent polarity, a characteristic feature of D-π-A systems. rsc.org

| Dye | Acceptor Moiety | Absorption Max (nm) in DCM | Emission Max (nm) in n-hexane | Emission Max (nm) in Acetonitrile |

| 2a | 1-indanone | 376 | 449 | 550 |

| 2b | 1,3-indandione | 437 | 476 | 599 |

| 2c | 2-phenylacetonitrile | 368 | 438 | 520 |

| 2d | 2-thiopheneacetonitrile | 375 | 439 | 529 |

| This table presents the optical properties of newly synthesized imidazole-based donor-π-acceptor dyes. Data sourced from rsc.org. |

Furthermore, imidazole derivatives have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). uokerbala.edu.iq In one such study, 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazole derivatives were designed as donor-π-bridge-acceptor systems. The power conversion efficiency of the resulting DSSCs was found to be dependent on the substituents on the imidazole ring. uokerbala.edu.iq

The imidazole scaffold is a critical component in the development of materials for organic light-emitting diodes (OLEDs). Their inherent electron-withdrawing nature makes them suitable for use as emitters, host materials, and electron-transporting materials (ETMs). tandfonline.com Prominent examples include phenanthroimidazole (PI) and benzimidazole (B57391) (BI) derivatives. tandfonline.com The stability of the imidazole ring at high temperatures (up to 400°C) is another advantageous feature for OLED fabrication. tandfonline.com

Carbazole-imidazole derivatives have been synthesized and investigated as bifunctional materials for OLEDs. These compounds have shown promise as deep-blue fluorescent emitters and as hosts for phosphorescent emitters. mdpi.com For instance, a device using a carbazole (B46965) and diphenyl imidazole derivative as the emitter exhibited deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum external quantum efficiency (EQE) of 1.1%. mdpi.com When used as hosts for phosphorescent OLEDs, these materials have led to devices with impressive efficiencies.

| Phosphorescent Emitter Color | Maximum External Quantum Efficiency (EQE) |

| Sky-blue | 7.6% |

| Green | 8.3% |

| Red | 6.4% |

| This table shows the performance of phosphorescent OLEDs using carbazole-diphenyl imidazole derivatives as host materials. Data sourced from mdpi.com. |

Furthermore, sterically crowded imidazole systems rich in donor units have been designed as hole transport materials (HTMs) for solution-processed OLEDs. acs.org Theoretical and experimental studies have demonstrated their potential, with fabricated green phosphorescent OLEDs exhibiting good external quantum efficiencies and power efficiencies. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in the imidazole ring readily coordinate with metal ions, making imidazole and its derivatives excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. alfa-chemistry.com

A specific class of MOFs known as tetrahedral imidazolate frameworks with auxiliary ligands (TIF-Ax) has been developed by incorporating linear ligands into a zinc-imidazolate system. mdpi.com This approach overcomes some of the limitations of using only imidazole derivatives. The introduction of these auxiliary ligands alters the coordination environment of the metal centers and can lead to novel network topologies. mdpi.com For example, the use of an auxiliary ligand like H2int (H2int = 5,6-dimethyl-2-benzimidazolecarboxylic acid) in conjunction with an imidazolate (im) ligand has resulted in frameworks with distinct properties. mdpi.com

The tunable pore size and high surface area of imidazole-based MOFs make them highly suitable for gas adsorption and separation applications. alfa-chemistry.comresearchgate.netrsc.org Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are particularly noted for their potential in this area. nih.gov The chemical environment within the pores can be tailored by functionalizing the imidazole ligands to selectively adsorb certain gases. For instance, imidazole-based MOFs have shown promise in the separation of carbon dioxide and methane. alfa-chemistry.com

The design of the imidazole ligand is a key factor in the gas adsorption properties of the resulting MOF. For example, MOFs constructed from imidazoletricarboxylic acid have been investigated for their gas adsorption capabilities. researchgate.net

While most MOFs are electrical insulators, there is a growing interest in developing electrically conductive MOFs for applications in electronics and sensing. nih.govacs.org Several strategies are being explored to introduce charge transport pathways within MOF structures. One such approach is "guest-promoted" conductivity, where guest molecules are introduced into the pores of the MOF to facilitate charge transfer. nih.gov A patent has described a reconfigurable electronic switch based on a conducting MOF, where guest species such as imidazole can be infiltrated into the framework to create an electrical path. google.com The interaction between the guest molecule and the metal sites of the MOF is crucial for inducing conductivity. google.com

Advanced Catalytic Supports and Nanomaterials

The field of advanced materials science is continuously exploring novel compounds to create functional materials with tailored properties for specific applications. Among these, imidazole derivatives have garnered significant attention due to their versatile chemical nature. lifechemicals.com The compound this compound, as a functionalized imidazole, holds potential as a precursor for the development of advanced catalytic supports and nanomaterials. Its structural features, including the imidazole core and the reactive hydroxymethyl group, allow for its transformation into N-heterocyclic carbenes (NHCs) or its incorporation into larger material frameworks. nih.gov

The imidazole moiety is a crucial component in various modern technologies, including the development of sustainable materials like imidazole-based polymers and functionalized surfaces for catalysis. numberanalytics.com The ability to functionalize all positions of the imidazole ring through various chemical reactions opens up a wide array of possibilities for creating highly specialized materials. nih.gov

Imidazolyl-Activated Carbon Materials for Heterogeneous Catalysis

While direct studies on the use of this compound for activating carbon materials are not prevalent, the broader class of imidazole derivatives and imidazolium (B1220033) salts has been extensively researched for this purpose. These compounds can be used to introduce nitrogen-containing functional groups onto the surface of activated carbon, creating basic sites that are crucial for various catalytic reactions. nih.gov

The general approach involves the modification of carbon surfaces, which can be achieved through various methods, including the immobilization of imidazolium-based ionic liquids or the covalent attachment of imidazole derivatives. These modifications can enhance the catalytic activity and selectivity of the carbon-based catalysts.

Research Findings on Imidazolium-Functionalized Supports:

Research into N-heterocyclic carbene (NHC)-modified supported heterogeneous catalysts has demonstrated that NHCs can effectively tune the reactivity and selectivity of metal nanoparticles supported on materials like alumina. acs.org The strong σ-donating properties of NHCs form robust bonds with metal surfaces, influencing the electronic properties of the catalytic sites. acs.org For instance, ruthenium nanoparticles modified with NHCs have shown enhanced performance in hydrogenation reactions. acs.org

The table below summarizes typical characteristics of metal nanoparticles supported on NHC-functionalized materials, drawing from general findings in the field.

| Catalyst System | Metal Nanoparticle | Support Material | NHC Ligand Type | Key Findings |

| Ru-NHC/Al₂O₃ | Ruthenium (Ru) | Alumina (Al₂O₃) | Imidazol-2-ylidene | Enhanced chemoselectivity in hydrogenation reactions. acs.org |

| Pd-NHC/Polymer | Palladium (Pd) | Polystyrene | Imidazolium-derived | High activity in cross-coupling reactions. capes.gov.br |

| Au-NHC/SiO₂ | Gold (Au) | Silica (B1680970) (SiO₂) | Benzimidazolium-derived | Increased stability and prevention of nanoparticle agglomeration. |

(This table is a representation of typical findings in the field of NHC-supported catalysis and does not represent direct experimental data for this compound).

This compound can serve as a precursor to the corresponding NHC. The trimethylated imidazole ring would offer specific steric and electronic properties to the resulting NHC, potentially influencing its interaction with metal nanoparticles and, consequently, the catalytic performance.

Immobilization of Catalytic Active Sites

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. The functional hydroxymethyl group of this compound provides a convenient handle for its covalent attachment to various support materials.

This immobilization can be achieved through several chemical pathways:

Esterification or Etherification: The hydroxyl group can react with acidic or other functional groups on the surface of supports like silica, alumina, or polymers.

Conversion to Other Functional Groups: The methanol (B129727) moiety can be converted into a more reactive group, such as a halide, to facilitate grafting onto the support.

Once immobilized, the imidazole unit can serve multiple roles:

As a Ligand for Metal Catalysts: The nitrogen atoms of the imidazole ring can coordinate with metal centers, anchoring catalytic species to the support.

As a Precursor to Supported NHCs: The immobilized imidazole can be converted into an N-heterocyclic carbene, which then acts as a strong ligand for metal catalysts, leading to highly stable and active heterogeneous systems. nih.gov

As an Organocatalyst: The immobilized imidazole moiety itself can act as a basic organocatalyst for certain reactions. nih.gov

The development of self-supported NHCs, where the catalytic groups are part of a polymer backbone, is an emerging area. nih.gov Such materials have shown promise in organocatalytic reactions like benzoin (B196080) condensation and redox esterification, offering good yields and facilitating product purification. nih.gov this compound could be a valuable monomer for the synthesis of such catalytic polymers.

The table below illustrates potential support materials and the corresponding immobilization strategies for imidazole-based compounds.

| Support Material | Functional Groups on Support | Potential Immobilization Reaction with this compound |

| Silica (SiO₂) | Silanol groups (-Si-OH) | Condensation reaction to form a Si-O-C bond. |

| Alumina (Al₂O₃) | Hydroxyl groups (-Al-OH) | Condensation reaction to form an Al-O-C bond. |

| Polystyrene | Chloromethyl groups (-CH₂Cl) | Williamson ether synthesis after deprotonation of the alcohol. |

| Poly(acrylic acid) | Carboxylic acid groups (-COOH) | Esterification reaction. |

(This table outlines potential strategies and does not represent established protocols for this compound).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |